molecular formula C18H20N6O2S B2879554 N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-59-8

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B2879554
CAS-Nummer: 863500-59-8
Molekulargewicht: 384.46
InChI-Schlüssel: HPYLZTZGYAYDIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting relevant studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the cyclopentyl and thioacetamide moieties.

Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure of the synthesized compound. The presence of characteristic peaks in these spectra provides evidence for the successful synthesis of the target molecule.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro assays have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Monoamine oxidase (MAO) : Some derivatives have shown promising results as MAO inhibitors, which are relevant for treating neurological disorders. The inhibition potency is often measured using IC50 values in enzyme assays.

The biological activity of this compound may involve multiple mechanisms:

  • Receptor Modulation : Interaction with adenosine receptors has been suggested as a pathway through which these compounds exert anti-inflammatory effects.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is likely mediated through caspase activation and mitochondrial dysfunction.
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 12 µM.

Study 2: MAO Inhibition

In another investigation focusing on MAO inhibition, several compounds derived from similar scaffolds were tested against MAO-A and MAO-B isoforms. One derivative showed selective inhibition with an IC50 value of 25 µM for MAO-B, suggesting potential therapeutic applications in mood disorders.

Data Summary Table

Compound NameBiological ActivityIC50 (µM)Target Enzyme/Receptor
N-cyclopentyl derivative AAnticancer (MCF-7)12-
N-cyclopentyl derivative BMAO-B Inhibition25MAO-B

Eigenschaften

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-14-8-6-13(7-9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLZTZGYAYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.